4,7-Dichloroquinoline is a heterocyclic compound characterized by its two-ring structure, consisting of a quinoline core with two chlorine substituents at the 4 and 7 positions. Its molecular formula is , and it has a molecular weight of approximately 198.05 g/mol. This compound serves as an important intermediate in the synthesis of various antimalarial drugs, including chloroquine and hydroxychloroquine, which are used in the treatment of malaria and autoimmune diseases such as lupus .
One primary application of 4,7-Dichloroquinoline is as a starting material in the synthesis of chloroquine and its analogs []. Chloroquine is a well-established antimalarial drug used for the treatment and prevention of malaria caused by Plasmodium falciparum []. However, the emergence of chloroquine-resistant Plasmodium strains has limited its effectiveness in some regions []. Research continues to explore the development of new antimalarial drugs based on modified chloroquine structures, potentially utilizing 4,7-dichloroquinoline as a starting point.
4,7-Dichloroquinoline has also been used as a building block in the synthesis of novel antimicrobial agents. Studies have explored its potential in the development of hybrid aminoquinoline-triazine derivatives and oxazolidinones, both exhibiting in vitro efficacy against various bacterial strains []. These findings suggest the potential of 4,7-dichloroquinoline as a platform for further exploration and development of new broad-spectrum antibiotics.
Beyond its role as a precursor molecule, 4,7-dichloroquinoline has been involved in various other scientific research endeavors. Studies have investigated its potential as an intermediate for the synthesis of compounds with diverse activities, including antileishmanial and cholinesterase inhibitory effects []. However, further research is needed to fully understand the therapeutic potential of these derived compounds.
4,7-Dichloroquinoline exhibits significant reactivity due to the presence of chlorine atoms. The chlorine atom at the 4-position is particularly reactive in nucleophilic aromatic substitution reactions, allowing for selective substitution to form various derivatives. For example, when reacted with specific primary amines, high yields of chloroquine can be achieved . Additionally, it can undergo reactions with acetic acid and thiosemicarbazide, leading to the formation of new compounds with potential biological activities .
Research indicates that 4,7-dichloroquinoline possesses notable biological activities. It has been studied for its potential as an antimalarial agent and has shown efficacy in inhibiting the growth of Plasmodium species, which are responsible for malaria. Moreover, derivatives of this compound have been explored for their anticancer properties and ability to modulate immune responses .
The synthesis of 4,7-dichloroquinoline can be achieved through several methods:
4,7-Dichloroquinoline is primarily utilized as an intermediate in the pharmaceutical industry for the production of antimalarial drugs like chloroquine phosphate and hydroxychloroquine sulfate. Beyond its role in existing medications, it continues to be a subject of research for developing new drug candidates targeting various diseases . Its derivatives are also being investigated for applications in cancer therapy and other therapeutic areas.
Studies have shown that 4,7-dichloroquinoline interacts with various biological targets. For instance, its reaction with thiosemicarbazide leads to compounds that may exhibit enhanced biological activity compared to their precursors . Additionally, interaction studies involving phenolic compounds have revealed insights into its reactivity and potential applications in drug development .
Several compounds share structural similarities with 4,7-dichloroquinoline. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Chloroquine | Contains a 4-amino group | Antimalarial | Well-established clinical use |
Hydroxychloroquine | Hydroxy group at position 4 | Antimalarial & anti-inflammatory | Used in autoimmune diseases |
Amodiaquine | Contains an amino group | Antimalarial | Effective against resistant strains |
8-Aminoquinoline | Amino group at position 8 | Antimicrobial | Different positioning affects activity |
Quinoline | Base structure without chlorine substitutions | Varied biological activities | Less potent than chlorinated analogs |
Uniqueness: The presence of two chlorine atoms at specific positions makes 4,7-dichloroquinoline particularly reactive and versatile for further chemical modifications compared to its analogs.
4,7-Dichloroquinoline, systematically named according to IUPAC nomenclature, possesses the molecular formula C₉H₅Cl₂N with a molecular weight of 198.05 g·mol⁻¹. The compound is registered under CAS number 86-98-6 and is also known by alternative designations including TL 1473 and NSC 593. The systematic nomenclature reflects the substitution pattern on the quinoline ring system, where chlorine atoms occupy the 4th and 7th positions of the bicyclic aromatic framework.
The chemical structure can be represented by the SMILES notation ClC1=CC=C2C(Cl)=CC=NC2=C1, while the InChI representation is InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H. The InChI Key HXEWMTXDBOQQKO-UHFFFAOYSA-N provides a unique identifier for database searches and computational studies. This heterocyclic compound features a bicyclic ring system consisting of a benzene ring fused to a pyridine ring, with the chlorine substituents positioned strategically to influence both reactivity and biological activity.
Crystallographic investigation of 4,7-dichloroquinoline has revealed important structural details about its solid-state organization and molecular geometry. The crystal structure determination shows that the compound crystallizes in the monoclinic space group P2₁/n with specific unit cell parameters: a = 18.2243(17) Å, b = 3.8253(5) Å, c = 23.622(3) Å, and β = 96.61(1)°. The unit cell volume is 1635.8(4) ų with Z = 8, indicating eight molecules per unit cell.
The asymmetric unit contains two crystallographically independent molecules, both exhibiting essentially planar conformations with root mean square deviations for all non-hydrogen atoms of 0.014 and 0.026 Å, respectively. This planarity is consistent with the aromatic nature of the quinoline ring system and facilitates π-π stacking interactions in the crystal lattice. Notably, the crystal structure analysis reveals no significant intermolecular C—H⋯Cl contacts, suggesting that the crystal packing is primarily governed by van der Waals forces and aromatic stacking interactions.
The melting point of 4,7-dichloroquinoline has been consistently reported across multiple sources, with values ranging from 81-88°C, most commonly cited as 87°C. This relatively low melting point is characteristic of substituted quinolines and facilitates purification through recrystallization methods. The compound appears as a white to pale brown crystalline powder, with the color variation potentially attributed to trace impurities or oxidation products.
¹H NMR spectroscopic analysis of 4,7-dichloroquinoline in CDCl₃ reveals characteristic chemical shifts that confirm the substitution pattern and provide insight into the electronic environment of the aromatic protons. The spectrum displays five distinct proton signals: δ 8.78 (d, J = 4.8 Hz, 1H) corresponding to the H-2 proton adjacent to the nitrogen atom, δ 8.15 (d, J = 9.2 Hz, 1H) for H-5, δ 8.11 (d, J = 2.4 Hz, 1H) for H-8, δ 7.59 (dd, J = 9.2, 2.4 Hz, 1H) for H-6, and δ 7.48 (d, J = 4.8 Hz, 1H) for H-3.
The coupling patterns observed in the ¹H NMR spectrum provide valuable information about the spatial relationships between adjacent protons. The doublet at δ 8.78 with J = 4.8 Hz indicates coupling between H-2 and H-3, while the large coupling constant of 9.2 Hz between H-5 and H-6 reflects their ortho relationship on the benzene ring. The H-6 signal appears as a doublet of doublets due to coupling with both H-5 and H-8, confirming the meta relationship between H-6 and H-8.
Vibrational spectroscopic studies have revealed characteristic absorption bands that serve as diagnostic fingerprints for 4,7-dichloroquinoline. Infrared spectroscopy shows prominent absorption bands in the aromatic C-H stretching region around 3000-3100 cm⁻¹, while the aromatic C=C and C=N stretching vibrations appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching modes are observed at lower frequencies, typically around 800-900 cm⁻¹, providing direct evidence for the presence of chlorine substituents.
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to certain vibrational modes. A characteristic band at approximately 1090 cm⁻¹ has been attributed to the δ(C-Cl) deformation mode, which serves as a distinctive marker for chlorinated quinolines. The comparative study of related quinoline derivatives has demonstrated that the substitution pattern significantly influences the vibrational frequencies, with 4,7-dichloroquinoline exhibiting unique spectral features that distinguish it from other isomers.
Mass spectrometric analysis of 4,7-dichloroquinoline reveals characteristic fragmentation patterns that provide structural confirmation and insight into gas-phase reactivity. Electrospray ionization mass spectrometry (ESI-MS) shows the molecular ion peak at m/z 198, corresponding to the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) studies have identified specific fragmentation pathways involving the loss of chlorine atoms and subsequent ring degradation processes.
The fragmentation mechanisms have been supported by computational studies using density functional theory calculations, which help elucidate the preferred protonation sites and subsequent decomposition pathways. These studies reveal that protonation occurs preferentially at the quinoline nitrogen atom, leading to enhanced reactivity of the chlorine substituents toward nucleophilic displacement reactions.
Comprehensive DFT calculations using various basis sets, including B3LYP/6-311G(d) and cc-pVDZ, cc-pVTZ, and cc-pVQZ, have provided detailed insights into the electronic structure and molecular properties of 4,7-dichloroquinoline. These calculations reveal optimal bond lengths and angles that closely correspond to experimental crystallographic data, validating the computational methodology.
The calculated bond lengths show excellent agreement with X-ray crystallographic values, with typical differences of less than 0.02 Å for most bonds. The C-Cl bond lengths are calculated to be approximately 1.72-1.74 Å, consistent with typical aromatic C-Cl bonds. The calculations also reveal that the molecule maintains its planar conformation in the gas phase, supporting the crystallographic observations.
Electronic property calculations indicate specific charge distributions and molecular orbital characteristics that influence the compound's reactivity patterns. The HOMO-LUMO energy gap calculations provide insight into the electronic stability and potential reactivity sites, with the chlorine atom at the 4-position showing enhanced reactivity toward nucleophilic substitution compared to the 7-position substituent.
Irritant